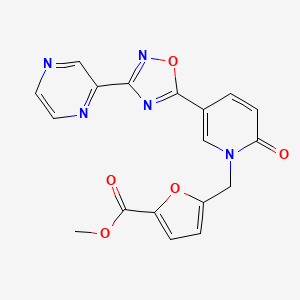
methyl 5-((2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)methyl)furan-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-((2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C18H13N5O5 and its molecular weight is 379.332. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Methyl 5-((2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)methyl)furan-2-carboxylate (CAS Number: 1396760-14-7) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity.
Chemical Structure and Properties
The molecular formula of this compound is C20H13N7O3, with a molecular weight of 399.4 g/mol. The structure features a furan ring, an oxadiazole moiety, and a pyridine derivative, which are known to contribute to various biological activities.
1. Antimicrobial Activity
Recent studies have indicated that derivatives containing the oxadiazole ring exhibit significant antimicrobial properties. The compound's structural components suggest potential efficacy against various bacterial strains and fungi. For instance, related oxadiazole derivatives have shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as certain fungal species.
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated through in vitro assays targeting cyclooxygenase (COX) enzymes. Compounds similar to this one have demonstrated selective inhibition of COX-2 over COX-1, suggesting a reduced risk of gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Table 1: Inhibition of COX Enzymes by Related Compounds
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Selectivity Ratio |
|---|---|---|---|
| TG6 | 10 | 85 | 8.5 |
| TG11 | 15 | 90 | 6.0 |
| TG12 | 20 | 75 | 3.75 |
3. Anticancer Activity
The compound's potential as an anticancer agent is supported by studies on related oxadiazole derivatives that have shown cytotoxic effects against various cancer cell lines. For example, compounds featuring similar structural motifs have been tested against HeLa and A375 human tumor cell lines, demonstrating significant antiproliferative activity . The mechanism of action may involve the induction of apoptosis and inhibition of cell cycle progression.
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may bind to active sites on enzymes such as COX, leading to altered inflammatory responses.
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA strands, disrupting replication and transcription processes critical for cancer cell survival.
- Reactive Oxygen Species (ROS) Generation : Compounds with electron-deficient aromatic systems can induce oxidative stress in cells, contributing to their cytotoxic effects.
Case Studies
Several case studies highlight the effectiveness of related compounds in clinical and preclinical settings:
- Case Study on Anti-inflammatory Effects : A study demonstrated that a derivative with a similar structure effectively reduced inflammation in animal models by inhibiting COX enzymes selectively .
- Cancer Cell Line Study : Research involving derivatives showed significant inhibition of proliferation in A375 melanoma cells at concentrations as low as 10 µM .
Propriétés
IUPAC Name |
methyl 5-[[2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]methyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O5/c1-26-18(25)14-4-3-12(27-14)10-23-9-11(2-5-15(23)24)17-21-16(22-28-17)13-8-19-6-7-20-13/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCVJRGBIIUJAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














